3,4-Dihydroxy-5-cyanobenzoic acid
Description
3,4-Dihydroxy-5-cyanobenzoic acid is a benzoic acid derivative featuring hydroxyl groups at the 3rd and 4th positions, a cyano (-CN) group at the 5th position, and a carboxylic acid (-COOH) at the 1st position. This unique substitution pattern distinguishes it from other phenolic acids, such as 4-hydroxybenzoic acid and caffeic acid. The electron-withdrawing cyano group likely enhances the acidity of the carboxylic acid and influences its reactivity in synthetic or biological contexts.
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-cyano-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C8H5NO4/c9-3-5-1-4(8(12)13)2-6(10)7(5)11/h1-2,10-11H,(H,12,13) |
InChI Key |
UVNLFDRZXWSAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of 3,4-dihydroxy-5-cyanobenzoic acid with 4-hydroxybenzoic acid and caffeic acid:
Key Observations:
- Substitution Patterns: The target compound shares the 3,4-dihydroxy substitution with caffeic acid but replaces the propenoic acid side chain with a cyano group.
- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may increase the acidity of the adjacent carboxylic acid compared to 4-hydroxybenzoic acid (pKa ~4.5) and caffeic acid (pKa ~4.6).
Physical and Chemical Properties
While direct data on the target compound is sparse, inferences can be drawn from analogs:
- Melting Point: 4-Hydroxybenzoic acid: ~215°C (decomposes) . Caffeic acid: ~223–225°C . The cyano group in the target compound may lower its melting point due to reduced crystallinity compared to hydroxylated analogs.
- Solubility: 4-Hydroxybenzoic acid is sparingly soluble in cold water but soluble in ethanol . Caffeic acid is moderately soluble in polar solvents due to its phenolic and carboxylic acid groups . The target compound’s cyano group may reduce aqueous solubility but enhance solubility in aprotic solvents like dimethylformamide (DMF).
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